molecular formula C8H12O2 B073271 1-Cyclohexenyl acetate CAS No. 1424-22-2

1-Cyclohexenyl acetate

Cat. No.: B073271
CAS No.: 1424-22-2
M. Wt: 140.18 g/mol
InChI Key: DRJNNZMCOCQJGI-UHFFFAOYSA-N
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Description

1-Cyclohexenyl acetate is an organic compound with the molecular formula C8H12O2. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The compound is also known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexenyl acetate can be synthesized through the esterification of cyclohexene with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or a solid acid catalyst like zeolite. The reaction conditions include a temperature range of 60-80°C and a reaction time of several hours to achieve high yields .

Industrial Production Methods: In industrial settings, this compound is produced using acetic acid and cyclohexanol as raw materials. The reaction is catalyzed by an L/ZSM-5 composite molecular sieve under conditions of 100-280°C and a pressure of 1.0-8.0 MPa. This method ensures high conversion rates and selectivity for this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

    Hydrolysis: Cyclohexanol and acetic acid.

    Oxidation: Cyclohexenone and other oxygenated derivatives.

    Reduction: Cyclohexanol.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an ester functional group and a cyclohexene ring, which imparts distinct chemical reactivity and applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

cyclohexen-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJNNZMCOCQJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162030
Record name Cyclohexene-1-yl acetate
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Molecular Weight

140.18 g/mol
Source PubChem
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CAS No.

1424-22-2
Record name 1-Cyclohexen-1-ol, 1-acetate
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Record name Cyclohexene-1-yl acetate
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Record name 1-Cyclohexenyl acetate
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Record name Cyclohexene-1-yl acetate
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Record name Cyclohexene-1-yl acetate
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Record name CYCLOHEXENE-1-YL ACETATE
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Synthesis routes and methods I

Procedure details

Acetic acid in an amount of 15.1 g. was reacted with 6.1 g. cyclohexanone over the catalyst (0.5 g.) described in Example 1. The reaction started at room temperature (25°C.) in the presence of hydrogen and was stopped after 95 minutes, the temperature reaching a high of 84°C. by application of heat. Cyclohexyl acetate was identified as a reaction product by VPC analysis. This reaction in the presence of Amberlyst-15 resin gives a small amount of 1-acetoxycyclohexene; with conventional platinum-on-alumina catalyst it gives cyclohexanol; and with a loose physical mixture of Amberlyst-15 resin and the conventional platinum-on-alumina, the product is cyclohexanol. By "loose" physical mixture is meant a slurry of the type described in Example 2.
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Synthesis routes and methods II

Procedure details

nitrocyclohexanone process in which cyclohexanone is acetylated to obtain cyclohexenyl acetate, the obtained cyclohexenyl acetate is nitrated to obtain 2-nitrocyclohexanone, the obtained 2-nitrocyclohexanone is subjected to hydrolysis, thereby causing ring cleavage of the 2-nitrocyclohexanone to obtain nitrocapronic acid, the obtained nitrocapronic acid is hydrogenated to obtain ε-aminocapronic acid, and the obtained ε-aminocapronic acid is converted into ε-caprolactam.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-cyclohexenyl acetate in L-lysine synthesis?

A1: this compound serves as a starting material in one synthetic route for producing L-lysine. [] In this approach, it undergoes a series of reactions including nitration, nitrosation, ammonolysis, and catalytic hydrogenation to ultimately yield D,L-lysinamide, which can be further processed to obtain L-lysine. []

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